molecular formula C13H21NO5 B2640553 1,3-Diethyl 2-(but-3-en-1-yl)-2-acetamidopropanedioate CAS No. 122471-00-5

1,3-Diethyl 2-(but-3-en-1-yl)-2-acetamidopropanedioate

Cat. No.: B2640553
CAS No.: 122471-00-5
M. Wt: 271.313
InChI Key: OCUSOMFXOPDUMH-UHFFFAOYSA-N
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Description

1,3-Diethyl 2-(but-3-en-1-yl)-2-acetamidopropanedioate is an organic compound with a complex structure that includes both ester and amide functional groups

Scientific Research Applications

1,3-Diethyl 2-(but-3-en-1-yl)-2-acetamidopropanedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the study of enzyme-substrate interactions due to its amide group.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Diethyl 2-(but-3-en-1-yl)-2-acetamidopropanedioate typically involves multi-step organic reactions. One common method involves the alkylation of diethyl malonate with but-3-en-1-yl bromide in the presence of a base such as sodium ethoxide. This is followed by the acylation of the resulting product with acetic anhydride to introduce the acetamido group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

1,3-Diethyl 2-(but-3-en-1-yl)-2-acetamidopropanedioate can undergo various chemical reactions, including:

    Oxidation: The double bond in the but-3-en-1-yl group can be oxidized to form epoxides or diols.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The acetamido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) for ester reduction.

    Substitution: Nucleophiles like amines or thiols for substitution at the acetamido group.

Major Products

    Oxidation: Epoxides or diols.

    Reduction: Alcohols.

    Substitution: Various substituted amides or thioamides.

Mechanism of Action

The mechanism of action of 1,3-Diethyl 2-(but-3-en-1-yl)-2-acetamidopropanedioate depends on its application. In biological systems, the acetamido group can interact with enzymes or receptors, potentially inhibiting or modifying their activity. The ester groups can undergo hydrolysis, releasing active intermediates that participate in further biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A simpler ester without the acetamido group.

    Diethyl 2-acetamidomalonate: Similar structure but lacks the but-3-en-1-yl group.

    Diethyl 2-(but-3-en-1-yl)malonate: Similar but without the acetamido group.

Uniqueness

1,3-Diethyl 2-(but-3-en-1-yl)-2-acetamidopropanedioate is unique due to the presence of both the but-3-en-1-yl and acetamido groups, which provide a combination of reactivity and functionality not found in simpler analogs. This makes it a versatile compound for various synthetic and research applications.

Properties

IUPAC Name

diethyl 2-acetamido-2-but-3-enylpropanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO5/c1-5-8-9-13(14-10(4)15,11(16)18-6-2)12(17)19-7-3/h5H,1,6-9H2,2-4H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCUSOMFXOPDUMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC=C)(C(=O)OCC)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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